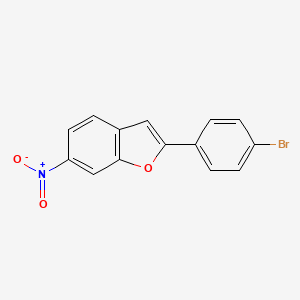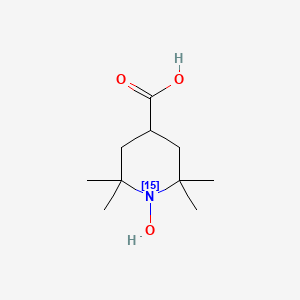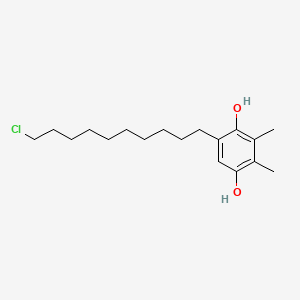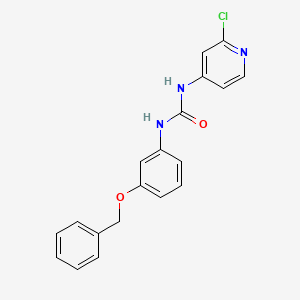
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea typically involves the reaction of 3-(Benzyloxy)aniline with 2-chloropyridine-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity.
化学反応の分析
Types of Reactions
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Potential use in the development of new materials or agrochemicals.
作用機序
The mechanism of action of 1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
1-(3-(Benzyloxy)phenyl)-3-(2-chloropyridin-4-yl)urea: Unique due to the presence of both benzyloxy and chloropyridinyl groups.
1-(3-(Benzyloxy)phenyl)-3-(2-methylpyridin-4-yl)urea: Similar structure but with a methyl group instead of a chloro group.
1-(3-(Benzyloxy)phenyl)-3-(2-fluoropyridin-4-yl)urea: Similar structure but with a fluoro group instead of a chloro group.
特性
分子式 |
C19H16ClN3O2 |
|---|---|
分子量 |
353.8 g/mol |
IUPAC名 |
1-(2-chloropyridin-4-yl)-3-(3-phenylmethoxyphenyl)urea |
InChI |
InChI=1S/C19H16ClN3O2/c20-18-12-16(9-10-21-18)23-19(24)22-15-7-4-8-17(11-15)25-13-14-5-2-1-3-6-14/h1-12H,13H2,(H2,21,22,23,24) |
InChIキー |
NFESTQATQXUKRG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)NC(=O)NC3=CC(=NC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 5-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-4-oxopentanoate](/img/structure/B13854901.png)
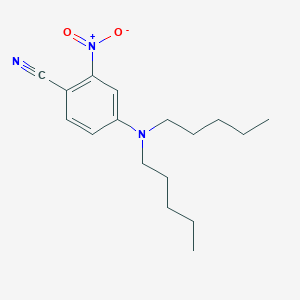

![7-Chloro-4,4-diphenyl-1,2,3,4-tetrahydro-benzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B13854915.png)
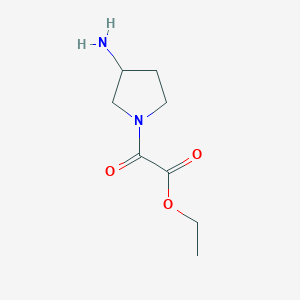

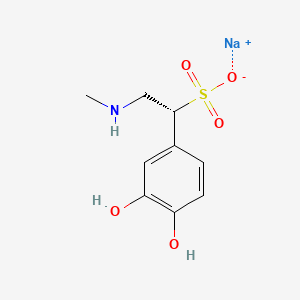
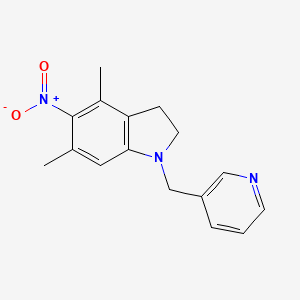
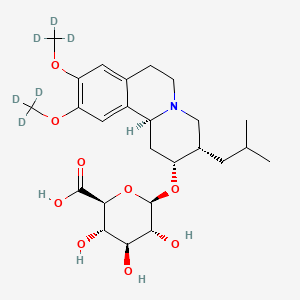
![(2R)-2-[2-[(3R,4R,5S,7S,16R)-17-acetamido-5,16-dihydroxy-3,7-dimethylheptadecan-4-yl]oxy-2-oxoethyl]butanedioic acid](/img/structure/B13854952.png)

